Product packaging for 5-Amino-2,4-dichlorobenzene-1-sulfonamide(Cat. No.:)

5-Amino-2,4-dichlorobenzene-1-sulfonamide

Cat. No.: B13252595
M. Wt: 241.09 g/mol
InChI Key: JJXXKQMBLVSDAA-UHFFFAOYSA-N
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Description

5-Amino-2,4-dichlorobenzene-1-sulfonamide (CAS 4818-77-3) is a high-purity organic compound supplied for laboratory research use. With a molecular formula of C6H6Cl2N2O2S and a molecular weight of 241.10 g/mol, this molecule features a benzenesulfonamide core functionalized with both amine and chloro substituents . This specific structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of the sulfonamide group is particularly significant, as this moiety is found in a range of pharmacologically active molecules and enzyme inhibitors . Researchers utilize this compound and its structural analogs as key building blocks in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies . As a multifunctional scaffold, it can be used to develop novel compounds targeting neurological receptors or for other investigative purposes . Proper storage conditions are recommended to maintain the integrity of the product. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2N2O2S B13252595 5-Amino-2,4-dichlorobenzene-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6Cl2N2O2S

Molecular Weight

241.09 g/mol

IUPAC Name

5-amino-2,4-dichlorobenzenesulfonamide

InChI

InChI=1S/C6H6Cl2N2O2S/c7-3-1-4(8)6(2-5(3)9)13(10,11)12/h1-2H,9H2,(H2,10,11,12)

InChI Key

JJXXKQMBLVSDAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)N

Origin of Product

United States

Synthetic Methodologies and Chemo Transformations of 5 Amino 2,4 Dichlorobenzene 1 Sulfonamide and Its Analogues

Established Synthetic Pathways for Aminated and Dichlorinated Benzenesulfonamides

The synthesis of 5-Amino-2,4-dichlorobenzene-1-sulfonamide and its analogs can be achieved through several strategic routes, primarily involving the formation of the sulfonamide bond and the introduction of the amino group.

Synthesis from Nitrobenzenesulfonyl Chlorides via Ammonolysis and Reduction

A prevalent and well-established method for the synthesis of aminated benzenesulfonamides involves a two-step sequence starting from a nitro-substituted benzenesulfonyl chloride. This approach is particularly useful as the nitro group can be readily reduced to the desired amino functionality in a subsequent step.

The synthesis commences with the ammonolysis of a corresponding nitrobenzenesulfonyl chloride. For a closely related analog, 5-chloro-2-nitrobenzenesulfonyl chloride, the ammonolysis is carried out in a polar solvent such as water or dichloromethane, using aqueous ammonia. The reaction is typically conducted under heating, with temperatures ranging from 30°C to 70°C, to afford 5-chloro-2-nitrobenzenesulfonamide.

Following the formation of the nitrobenzenesulfonamide, the crucial reduction of the nitro group is performed to yield the final aminated product. A common and effective method for this transformation is the use of iron powder in a polar solvent system, such as a mixture of methanol (B129727) and water. This reduction is also carried out under heated conditions, typically between 40°C and 80°C, to yield 5-chloro-2-aminobenzenesulfonamide. This two-step process, involving ammonolysis followed by reduction, provides a reliable pathway to aminated benzenesulfonamides.

Table 1: Synthesis of 5-chloro-2-aminobenzenesulfonamide via Ammonolysis and Reduction

Step Reactant Reagents Solvent Temperature Product
Ammonolysis 5-chloro-2-nitrobenzenesulfonyl chloride Aqueous ammonia Water or Dichloromethane 30-70°C 5-chloro-2-nitrobenzenesulfonamide

Direct Sulfonylation of Aminated Dichlorobenzenes

An alternative and more direct route to aminated dichlorinated benzenesulfonamides involves the direct sulfonylation of a dichlorinated aniline (B41778) derivative. This method can be advantageous as it avoids the need for a separate reduction step.

One such example is the chlorosulfonylation of m-chloroaniline. In this process, the aniline derivative is treated with chlorosulfonic acid, followed by a chlorinating agent like thionyl chloride or phosphorus trichloride, to introduce the sulfonyl chloride group onto the aromatic ring. The resulting sulfonyl chloride can then be subjected to ammonolysis to furnish the desired sulfonamide. For instance, the reaction of m-chloroaniline with chlorosulfonic acid, followed by treatment with thionyl chloride and subsequent ammonolysis, yields 5-chloro-2,4-disulfamylaniline. While this example leads to a disulfonated product, the principle of direct sulfonylation of a halogenated aniline is a key strategy in the synthesis of this class of compounds.

Alternative Approaches to Sulfonamide Bond Formation

Beyond the classical reaction of a sulfonyl chloride with an amine, several alternative methods for the formation of the sulfonamide bond have been developed. These modern approaches often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.

One notable alternative is the palladium-catalyzed cross-coupling reaction between an aryl halide and a sulfonamide, a transformation known as the Buchwald-Hartwig amination. acs.org This powerful method allows for the direct formation of the C-N bond of the sulfonamide under relatively mild conditions. The reaction typically employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base. This approach is particularly valuable for the synthesis of N-arylsulfonamides and can be applied to complex molecules.

Another emerging strategy involves the use of copper catalysts for the amination of aryl halides. organic-chemistry.org These copper-catalyzed reactions can provide a more cost-effective alternative to palladium-based systems and are effective for a range of substrates. organic-chemistry.org The choice of ligand is often crucial for achieving high yields and good selectivity in these transformations.

Functional Group Interconversions and Derivatization Strategies

The presence of a primary aromatic amino group and two chloro substituents on the benzene (B151609) ring of this compound provides multiple avenues for further chemical modification and derivatization.

Modifications at the Aromatic Amino Group

The aromatic amino group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

N-Alkylation: The direct N-alkylation of the amino group can be achieved through various methods. One modern and efficient approach is the use of a metal-ligand bifunctional ruthenium catalyst for the N-alkylation of aminobenzenesulfonamides with alcohols. acs.org This "borrowing hydrogen" methodology offers a green and atom-economical route to N-alkylated products. organic-chemistry.org

N-Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids. A convenient method for the N-acylation of sulfonamides involves the use of N-acylbenzotriazoles in the presence of a base like sodium hydride, which can provide N-acylsulfonamides in high yields. semanticscholar.orgepa.gov

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt through treatment with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com This allows for the introduction of a wide range of substituents, including halogens (Cl, Br, I), cyano, hydroxyl, and other groups, in place of the original amino group. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com

Transformations Involving Halogen Substituents on the Benzene Ring

The two chlorine atoms on the benzene ring of this compound are generally less reactive towards nucleophilic substitution than the amino group. However, under specific conditions, they can be replaced by other functional groups.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can potentially undergo nucleophilic aromatic substitution, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.org The presence of the sulfonamide group, which is electron-withdrawing, can facilitate such reactions. The reactivity of the chlorine atoms towards nucleophilic attack can be influenced by their position relative to the other substituents.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions: The chloro substituents can also serve as handles for transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed amination (Buchwald-Hartwig reaction) or copper-catalyzed amination can be employed to replace a chlorine atom with an amino group, leading to the formation of diaminobenzenesulfonamide derivatives. acs.orgorganic-chemistry.orgfigshare.comnih.gov These reactions typically require a suitable catalyst system, including a metal precursor, a ligand, and a base, and are conducted at elevated temperatures. The regioselectivity of these reactions, i.e., which of the two chlorine atoms is preferentially replaced, would depend on the specific reaction conditions and the electronic and steric environment of each chlorine atom.

Table 2: Summary of Potential Derivatization Reactions

Functional Group Reaction Type Reagents and Conditions Potential Product
Aromatic Amino N-Alkylation Alcohol, Ruthenium catalyst, Base N-Alkyl-5-amino-2,4-dichlorobenzenesulfonamide
Aromatic Amino N-Acylation N-Acylbenzotriazole, NaH N-Acyl-5-amino-2,4-dichlorobenzenesulfonamide
Aromatic Amino Diazotization/Sandmeyer NaNO₂, HCl; CuX (X=Cl, Br, CN) 5-Halo/Cyano-2,4-dichlorobenzenesulfonamide
Chloro Substituent Nucleophilic Aromatic Substitution Strong nucleophile, activating conditions Varies depending on nucleophile

Derivatization of the Sulfonamide Moiety (e.g., N-alkylation, N-acylation)

The nitrogen atom of the sulfonamide group in this compound and its analogues is nucleophilic and can be readily derivatized. N-alkylation and N-acylation are fundamental transformations that introduce alkyl or acyl groups, respectively, significantly altering the parent molecule's physicochemical properties.

N-Alkylation:

N-alkylation of sulfonamides is a well-established method for creating C-N bonds. These reactions typically proceed via nucleophilic substitution, where the deprotonated sulfonamide anion attacks an alkyl halide or another suitable electrophile. Various catalytic systems have been developed to facilitate this transformation, including the use of transition metals like copper and iron, which can enable the use of alcohols as alkylating agents through a "borrowing hydrogen" methodology. ionike.comionike.com

The "borrowing hydrogen" or "hydrogen autotransfer" mechanism involves the temporary oxidation of an alcohol to an aldehyde by a metal catalyst. The aldehyde then reacts with the sulfonamide to form an N-sulfonylimine intermediate, which is subsequently reduced by the catalyst using the hydrogen that was initially borrowed from the alcohol. ionike.com This approach is advantageous as it uses readily available and less hazardous alcohols instead of alkyl halides and produces water as the only byproduct. ionike.com

Alternatively, thermal alkylation using trichloroacetimidates as alkylating agents can proceed without the need for an exogenous catalyst. nih.gov Mechanistic evidence suggests that for alkylating agents that can form stable carbocations, the reaction proceeds through an SN1 pathway. nih.gov The imidate ionizes, and the resulting carbocation is trapped by the sulfonamide nucleophile.

Interactive Table: General Conditions for N-Alkylation of Sulfonamides

Alkylating Agent Catalyst/Base Solvent Mechanism Key Features
Benzylic Alcohols Cu(OAc)₂ / K₂CO₃ Toluene Borrowing Hydrogen ionike.com Efficient, uses alcohols, forms water as byproduct.
Benzylic Alcohols FeCl₂ / K₂CO₃ Toluene Borrowing Hydrogen ionike.com Environmentally benign, high selectivity.
Alkyl Halides Lewis Acids (FeCl₃, ZnCl₂) 1,2-Dichloroethane Nucleophilic Substitution dnu.dp.ua Suitable for producing vicinal halo amines.
Trichloroacetimidates None (Thermal) Toluene SN1 Pathway nih.gov Catalyst-free for stable carbocation precursors.

N-Acylation:

N-acylation introduces an acyl group to the sulfonamide nitrogen, forming N-acylsulfonamides. This transformation is crucial for synthesizing compounds with a wide range of biological activities. nih.gov The direct acylation of sulfonamides can be challenging due to the decreased nucleophilicity of the sulfonamide nitrogen compared to amines. However, various methods have been developed to achieve this efficiently.

A common method involves the reaction of the sulfonamide with an acyl chloride or anhydride (B1165640), often in the presence of a base or a catalyst. Bismuth(III) salts, such as BiCl₃ and Bi(OTf)₃, have been shown to effectively catalyze the N-acylation of sulfonamides under heterogeneous or solvent-free conditions, providing good to excellent yields. researchgate.net

Another powerful approach is the use of N-acylbenzotriazoles as acylating agents. semanticscholar.orgsemanticscholar.org These reagents are stable, easily handled, and react with sulfonamides in the presence of a base like sodium hydride (NaH) to produce N-acylsulfonamides in high yields. semanticscholar.orgsemanticscholar.org This method is particularly advantageous for introducing acyl groups where the corresponding acyl chlorides are unstable or difficult to prepare. semanticscholar.org A more recent development is the "sulfo-click" reaction, which provides a valuable alternative for accessing N-acylsulfonamides through the catalyst-free reaction of a sulfonyl azide (B81097) with a thioacid. nih.gov

Interactive Table: Methodologies for N-Acylation of Sulfonamides

Acylating Agent Catalyst/Base Solvent Key Features
Carboxylic Acid Chlorides BiCl₃ or Bi(OTf)₃ Dichloromethane or Solvent-free Rapid reaction, good to excellent yields. researchgate.net
N-Acylbenzotriazoles NaH THF High yields (76-100%), useful for sensitive acyl groups. semanticscholar.orgsemanticscholar.org
Thioacids (with Sulfonyl Azides) None (Click Chemistry) Aqueous conditions Catalyst-free, fast, efficient, simple implementation. nih.gov
Unsaturated Carboxylic Acids Co(salen) / t-BuOOH 1,2-Dichloroethane Involves subsequent cycloisomerization. nih.gov

Mechanistic Investigations of Synthetic Routes and Transformations

Understanding the reaction mechanisms for the derivatization of sulfonamides is crucial for reaction optimization and predicting outcomes.

For N-alkylation , the mechanism is highly dependent on the choice of reagents and catalysts.

With Alkyl Halides: The reaction typically follows a standard nucleophilic substitution pathway (SN2 or SN1). The sulfonamide is first deprotonated by a base to form a more nucleophilic sulfonamidate anion, which then attacks the alkyl halide.

With Alcohols (Borrowing Hydrogen): Detailed mechanistic studies, including kinetic isotope effect experiments, have been performed on copper-catalyzed N-alkylations. ionike.com These studies support a transfer hydrogenation mechanism. The key steps are: (1) oxidation of the alcohol to an aldehyde by the copper catalyst, (2) condensation of the aldehyde with the sulfonamide to form an N-sulfonylimine, and (3) reduction of the imine by the copper hydride species generated in the first step. The dehydrogenation of the alcohol is often the rate-determining step. ionike.com

With Trichloroacetimidates: When the trichloroacetimidate (B1259523) is a precursor to a stable carbocation (e.g., benzylic), the reaction proceeds through an SN1 pathway. nih.gov The imidate leaves to form a carbocation, which is then trapped by the sulfonamide. This is supported by the observation that only precursors to stable carbocations provide high yields under thermal conditions. nih.gov

For N-acylation , the low nucleophilicity of the sulfonamide nitrogen often requires activation of the acylating agent or the sulfonamide itself.

With Acyl Chlorides: Lewis acid catalysts like BiCl₃ can coordinate to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic sulfonamide nitrogen. researchgate.net

Sulfo-Click Reaction: The reaction between a sulfonyl azide and a thioacid to form an N-acylsulfonamide proceeds through a plausible mechanism involving the initial attack of the thioacid sulfur on the terminal nitrogen of the azide. This is followed by a rearrangement and extrusion of nitrogen gas (N₂) and hydrogen sulfide (B99878) (H₂S) to yield the final product. nih.gov This pathway highlights a catalyst-free, atom-efficient route to N-acylsulfonamides.

Cobalt-Catalyzed Cyclization: In the case of unsaturated N-acyl sulfonamides, mechanistic studies point towards a process that diverts from the typical Mukaiyama hydration. nih.gov The cobalt catalyst, in the presence of an oxidant, facilitates an intramolecular cyclization, leading to cyclic N-sulfonyl imidates. nih.gov

These mechanistic insights are fundamental for the rational design of synthetic routes to novel derivatives of this compound and related compounds.

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Analysis for Elucidating Molecular Architecture

Spectroscopic methods are fundamental in confirming the identity and detailing the structural features of the compound by probing the interactions of its molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific 2D or solid-state NMR studies on 5-Amino-2,4-dichlorobenzene-1-sulfonamide are not extensively reported in the literature, the expected chemical shifts can be inferred from data on analogous sulfonamide structures. rsc.org

In ¹H NMR spectroscopy, the proton of the sulfonamide group (–SO₂NH–) is expected to appear as a singlet peak in the range of 8.78 to 10.15 ppm. rsc.org The protons of the primary amine group (–NH₂) typically manifest as a singlet at approximately 5.9 to 6.0 ppm. rsc.org The aromatic protons would produce signals in the region between 6.51 and 7.70 ppm, with their specific shifts and coupling patterns determined by the substitution on the benzene (B151609) ring. rsc.org

In ¹³C NMR spectroscopy, the aromatic carbons are expected to show signals between 111 and 161 ppm. rsc.org The precise chemical shifts are influenced by the electronic effects of the amino, chloro, and sulfonamide substituents.

Interactive Data Table: Expected NMR Chemical Shifts (δ) in ppm

Nucleus Functional Group Expected Chemical Shift (ppm) Reference
¹H Aromatic (Ar-H) 6.51 - 7.70 rsc.org
¹H Amine (-NH₂) ~5.9 - 6.0 rsc.org
¹H Sulfonamide (-SO₂NH-) 8.78 - 10.15 rsc.org
¹³C Aromatic (Ar-C) 111 - 161 rsc.org

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₆Cl₂N₂O₂S), the exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways, which are characteristic of the molecule's structure. For sulfonamides, fragmentation under electrospray ionization (ESI) conditions often involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). nih.gov The general fragmentation pattern for this class of compounds provides insight into the expected behavior of this compound. nih.govacgpubs.org

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragmentation Step Lost Neutral Fragment m/z of Fragment
Initial Molecule - 240.95
Loss of SO₂ SO₂ 176.98
Cleavage of S-N bond C₆H₅Cl₂N 110.01
Benzenesulfonyl moiety H₂NO₂S 174.95

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com The spectra of substituted benzenesulfonamides have been well-documented. tandfonline.comnih.gov

Key vibrational modes for this compound include the N-H stretching vibrations of the amino and sulfonamide groups, typically observed in the 3300–3500 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong indicators and appear at distinct frequencies. tandfonline.com Aromatic C=C stretching vibrations are also characteristic. rsc.org The positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
-NH₂ / -SO₂NH- N-H Stretching 3300 - 3500 researchgate.net
-SO₂- Asymmetric S=O Stretching ~1300 - 1350 tandfonline.com
-SO₂- Symmetric S=O Stretching ~1150 - 1180 tandfonline.com
Aromatic Ring C=C Stretching 1489 - 1594 rsc.org

X-ray Crystallography of this compound and Related Cogeners

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, offering unparalleled insight into molecular geometry and the interactions that dictate crystal packing. nih.gov

While the specific crystal structure of this compound is not detailed in the searched literature, analysis of closely related cogeners, such as 4-Amino-3,5-dichlorobenzenesulfonamide, provides a reliable model for its expected conformation and geometry. nih.gov

The geometry around the sulfur atom in the sulfonamide group is expected to be distorted tetrahedral. biointerfaceresearch.com The benzene ring maintains its planarity. In the cogener 4-Amino-3,5-dichlorobenzenesulfonamide, the oxygen atoms of the sulfonamide group are situated on one side of the benzene ring, with the amino group on the opposite side. nih.gov

Interactive Data Table: Representative Geometric Parameters from a Cogener (4-Amino-3,5-dichlorobenzenesulfonamide)

Bond Bond Length (Å) Bond Angle Angle (°) Reference
S-O ~1.43 O-S-O ~120 nih.gov
S-N ~1.63 O-S-N ~106 nih.gov
S-C ~1.77 O-S-C ~107 nih.gov
C-Cl ~1.73 N-S-C ~108 nih.gov

The crystal packing is determined by a variety of intermolecular interactions. ias.ac.inrsc.org In sulfonamides containing amino groups, hydrogen bonding is a dominant force. Crystal structures of related compounds consistently show the formation of extensive hydrogen-bonding networks. nih.govresearchgate.netresearchgate.net

Specifically, strong N—H⋯O hydrogen bonds are expected, where the hydrogen atoms of the amino (–NH₂) and sulfonamide (–SO₂NH–) groups act as donors, and the electronegative oxygen atoms of the sulfonyl group (–SO₂) act as acceptors. These interactions link adjacent molecules, often forming complex three-dimensional networks that stabilize the crystal lattice. nih.govresearchgate.net

Interactive Data Table: Potential Intermolecular Interactions

Interaction Type Donor/Group 1 Acceptor/Group 2 Typical Distance (Å) Reference
Hydrogen Bond N-H (Amine/Sulfonamide) O=S D···A ≈ 3.0 - 3.1 nih.govresearchgate.netresearchgate.net
Halogen Bond C-Cl Cl-C ~3.32 nih.gov
π–π Stacking Benzene Ring Benzene Ring ~3.8 (centroid-centroid) nih.gov

Studies on Polymorphism and Co-crystallization

Comprehensive searches of scientific literature and crystallographic databases have revealed a notable absence of specific studies focused on the polymorphism and co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are critical areas of solid-state research in the pharmaceutical and materials science fields. Such studies provide crucial insights into the physical and chemical properties of a compound, including its solubility, stability, and bioavailability.

Despite the importance of these solid-state characterizations, no dedicated research on the polymorphic forms or co-crystals of this compound has been published in the available scientific literature. While crystallographic data for structurally related sulfonamides, such as 4-Amino-3,5-dichlorobenzenesulfonamide, have been reported, this information is not directly applicable to the title compound due to differences in the isomeric substitution pattern of the amino and chloro groups on the benzene ring.

The lack of experimental data means that no information is available on the potential existence of different polymorphs of this compound, their relative stabilities, or the conditions under which they might be formed. Similarly, there are no reports on attempts to form co-crystals of this compound with other molecules, which could potentially modify its physicochemical properties.

Consequently, data tables summarizing polymorphic forms or co-crystal structures cannot be provided. Further research is required to explore the solid-state landscape of this compound to fill this knowledge gap. Such investigations would be valuable for a complete understanding of its material properties and for any potential applications.

Chemical Reactivity and Reaction Mechanisms of 5 Amino 2,4 Dichlorobenzene 1 Sulfonamide

Reactivity of the Primary Aromatic Amino Group

The primary aromatic amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring. openstax.org However, in the case of 5-Amino-2,4-dichlorobenzene-1-sulfonamide, the aromatic ring is already heavily substituted and significantly deactivated by the strong electron-withdrawing effects of the two chlorine atoms and the sulfonamide group. This deactivation makes further electrophilic substitution on the ring challenging.

Despite the ring's deactivation, the amino group itself remains a reactive center for several important transformations:

Acylation: The amino group readily reacts with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding N-acetyl derivative (an acetamide). This reaction is often used as a protective strategy to moderate the amino group's activating influence and basicity. openstax.org The resulting amide is less activating and less basic because the nitrogen's lone pair is delocalized onto the adjacent carbonyl group. openstax.org

Diazotization: Primary arylamines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl, to form arenediazonium salts. openstax.org This process, known as a diazotization reaction, converts the -NH2 group into a diazonium group (-N2+), which is an excellent leaving group. The resulting 2,4-dichloro-5-sulfonamidobenzenediazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring in place of the original amino group. openstax.org

Alkylation and Arylation: The nitrogen atom of the amino group can act as a nucleophile, participating in alkylation and arylation reactions. However, direct alkylation can be difficult to control and may lead to polysubstitution.

Salt Formation: As a base, the aromatic amine can react with acids to form ammonium (B1175870) salts. slideshare.net

Transformations Involving the Dichlorobenzene Moiety (e.g., Nucleophilic Aromatic Substitution)

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor to be susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This type of reaction is known as Nucleophilic Aromatic Substitution (SNAr).

In this compound, the sulfonamide group (-SO2NH2) and the two chlorine atoms are potent electron-withdrawing groups. Their presence, particularly at positions ortho and para to each other, activates the ring towards SNAr, with the chlorine atoms serving as potential leaving groups. masterorganicchemistry.com

The mechanism proceeds in two steps:

Addition of the Nucleophile: A strong nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this complex is delocalized across the aromatic system and is further stabilized by the electron-withdrawing sulfonamide and remaining chloro substituents. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion. libretexts.org

The rate of reaction is influenced by the strength of the nucleophile and the ability of the substituents to stabilize the anionic Meisenheimer complex. masterorganicchemistry.com

Nucleophile (Nu-)Reagent ExamplePotential ProductReaction Conditions
HydroxideSodium Hydroxide (NaOH)5-Amino-4-chloro-2-hydroxybenzene-1-sulfonamide or 5-Amino-2-chloro-4-hydroxybenzene-1-sulfonamideElevated temperature and pressure
AlkoxideSodium Methoxide (NaOCH3)5-Amino-4-chloro-2-methoxybenzene-1-sulfonamide or 5-Amino-2-chloro-4-methoxybenzene-1-sulfonamideTypically in the corresponding alcohol (e.g., Methanol)
Ammonia/AminesAmmonia (NH3) or Primary/Secondary Amines (RNH2, R2NH)Diamino-chlorobenzene-1-sulfonamide derivativesHigh temperature and pressure, often with a catalyst
ThiolateSodium Thiophenoxide (NaSPh)5-Amino-4-chloro-2-(phenylthio)benzene-1-sulfonamide or 5-Amino-2-chloro-4-(phenylthio)benzene-1-sulfonamideAprotic polar solvents (e.g., DMF, DMSO)

Reactions at the Sulfonamide Functional Group (e.g., Sulfonyl Nitrene Formation)

The sulfonamide group (-SO2NH2) also exhibits characteristic reactivity.

Acidity and Alkylation: The protons on the sulfonamide nitrogen are weakly acidic and can be removed by a strong base. The resulting anion can then be alkylated, although this is generally less common for primary sulfonamides compared to secondary ones. The increased acidity of the sulfonamide N-H bond compared to a standard amide N-H has been explored in various chemical contexts. researchgate.net

Conversion to Sulfonyl Chlorides: Primary sulfonamides can be converted into the corresponding sulfonyl chlorides. A modern method utilizes a pyrylium (B1242799) salt (Pyry-BF4) in combination with MgCl2 to activate the otherwise poorly nucleophilic NH2 group, enabling this transformation under mild conditions. nih.gov This allows for subsequent reactions with a variety of nucleophiles.

Sulfonyl Nitrene Formation: A key reactive intermediate that can be generated from sulfonamides is the sulfonyl nitrene. These highly electrophilic species can be formed through various methods, such as the electrochemical reduction of N,N-dichlorosulfonamides. rsc.org Photocatalytic activation of sulfonyl azides is another pathway to generate sulfonyl nitrenes, which can then initiate reactions like C-H bond activation and amidation. nih.gov The intrinsic reactivity of sulfonyl nitrenes often involves hydrogen atom transfer pathways. nih.gov Once formed, the sulfonyl nitrene derived from this compound could potentially undergo intramolecular reactions or intermolecular reactions with other substrates present.

Elucidation of Reaction Pathways and Identification of Intermediates

Understanding the reaction pathways for this compound relies on identifying key transient species.

Meisenheimer Complex: In nucleophilic aromatic substitution reactions on the dichlorobenzene moiety, the formation of a Meisenheimer complex is a critical step. libretexts.org This tetrahedral, anionic intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing sulfonamide group. The stability of this complex directly influences the reaction's feasibility and rate. libretexts.org

Arenediazonium Salts: The reaction of the primary amino group with nitrous acid proceeds through an arenediazonium salt intermediate. openstax.org These salts are typically stable at low temperatures (0-5 °C) and serve as versatile precursors for a wide array of functional group transformations via the Sandmeyer or related reactions.

Sulfonyl Nitrenes: The generation of sulfonyl nitrenes from the sulfonamide group represents a pathway to highly reactive intermediates. nih.gov Computational and experimental studies on related systems suggest that nitrene formation can proceed through transient triplet states before reaching a planar singlet species, which is the primary reactive form. researchgate.net These intermediates are not typically isolated but are inferred from the final products formed through characteristic reactions like C-H insertion or aziridination of alkenes.

Exploration of Green Chemistry Principles in Relevant Reactions

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. Several modern approaches to sulfonamide synthesis and modification align with these principles.

Use of Water as a Solvent: Traditionally, sulfonamide synthesis from sulfonyl chlorides and amines is carried out in organic solvents with an added organic base. Environmentally benign methods have been developed that use water as the solvent, with an inorganic base like sodium carbonate to control the pH. sci-hub.sersc.org This approach often allows for easy product isolation by simple filtration after acidification, minimizing the use of volatile organic compounds (VOCs). rsc.org

Mechanochemistry: Solvent-free mechanochemical methods, often employing a ball mill, have been developed for the synthesis of sulfonamides. rsc.org These techniques can reduce waste, energy consumption, and the need for hazardous solvents. One such protocol involves a one-pot, two-step process using solid sodium hypochlorite (B82951) for the in situ generation of sulfonyl chlorides from disulfides, followed by amination. rsc.org

Electrochemical Synthesis: Electrochemistry offers a green alternative for generating reactive species and driving reactions without the need for harsh chemical oxidants or reductants. Electrochemical methods have been used to synthesize sulfonamides, providing a conceptually new and simpler route that avoids harsh conditions. chemistryworld.com

Alternative Solvents and Reagents: Sustainable strategies include the use of alternative solvents like ethanol (B145695), glycerol, or deep eutectic solvents (DES). researchgate.net The use of reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an oxidant for converting thiols to sulfonyl chlorides in situ in water or ethanol also represents a greener approach. researchgate.net

Reaction TypeTraditional MethodGreen Chemistry ApproachReference
Sulfonamide SynthesisReaction of sulfonyl chloride and amine in organic solvents (e.g., pyridine, DCM) with an organic base.Reaction in water with dynamic pH control using an inorganic base (e.g., Na2CO3). rsc.org
Sulfonyl Chloride GenerationUse of harsh chlorinating agents like thionyl chloride or chlorosulfonic acid.Solvent-free mechanochemical oxidation of disulfides using solid NaOCl·5H2O. rsc.org
General SynthesisMulti-step processes requiring purification with large volumes of organic solvents.One-pot syntheses using water or deep eutectic solvents with simple filtration workups. researchgate.net
Redox ReactionsUse of stoichiometric amounts of chemical oxidants or reductants.Electrochemical methods using electricity as the "reagent". chemistryworld.com

Structure Activity Relationship Sar and Rational Design of Derivatives

Correlating Structural Features of Substituted Sulfonamides with In Vitro Biological Activities

The biological activity of sulfonamide derivatives is intricately linked to their molecular structure. mdpi.com The arrangement of substituents on the aromatic ring, the nature of the amino group, and the sulfonamide linker itself all play crucial roles in how the molecule interacts with its biological target.

Halogen atoms, such as chlorine, are known to significantly influence the physicochemical properties of a molecule, including its lipophilicity, electronic character, and conformation. These changes can, in turn, affect how the molecule binds to its target receptor. In the case of benzenesulfonamide (B165840) derivatives, the position and nature of halogen substituents can be critical for activity.

For instance, studies on halogenated benzenesulfonamide biguanides have shown that the position of the halogen atom is a key determinant of their anti-coagulant properties. nih.gov Specifically, ortho-substituted chloro, bromo, and fluoro derivatives demonstrated significant biological effects. nih.gov The introduction of a chlorine atom at the 7-position of kynurenic acid, a glycine antagonist, resulted in a 70-fold increase in potency, highlighting the favorable electronic and steric interactions that halogens can introduce.

Table 1: Effect of Halogen Substitution on the Biological Activity of Selected Compounds

CompoundHalogen Substituent(s)Position(s)Observed Biological Effect
Benzenesulfonamide Biguanide AnalogChloroorthoSignificant prolongation of prothrombin time (PT) and activated partial thromboplastin time (APTT) nih.gov
Kynurenic Acid AnalogChlorine770-fold increase in potency as a glycine antagonist
Kynurenic Acid AnalogIodine51000-fold increase in potency as a glycine antagonist

This table illustrates how halogenation can significantly impact the biological activity of different parent compounds.

The primary amino group (-NH2) is a common feature in many biologically active sulfonamides and often plays a vital role in their mechanism of action. researchgate.net This group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of a target protein.

In the classical sulfonamide antibacterials, which are derivatives of 4-aminobenzenesulfonamide, the 4-amino group is essential for their inhibitory activity against dihydropteroate (B1496061) synthetase. researchgate.net This group mimics the natural substrate, p-aminobenzoic acid, allowing the drug to competitively inhibit the enzyme.

The position of the amino group on the benzene (B151609) ring is critical. Modifications to this group, such as acylation or substitution, can drastically alter the biological activity. For example, in the design of antimicrobial aurones, it was found that 5-acetamidoaurones were significantly more active and safer than their 5-aminoaurone counterparts. nih.gov Testing for the existence of hydrogen bond interactions with a secondary amine can be achieved by replacing the N-H group with a CH2 group. drugdesign.org To assess the hydrogen bond donor capability of an amine, it can be replaced by an N-CH3, O, or S group. drugdesign.org

In 5-amino-2,4-dichlorobenzene-1-sulfonamide, the amino group at the 5-position is likely involved in key hydrogen bonding interactions within its biological target. Its basicity and hydrogen-bonding capacity are influenced by the electron-withdrawing effects of the adjacent chlorine and sulfonamide groups.

The sulfonamide group is a good hydrogen bond acceptor (via the oxygen atoms) and, in the case of primary and secondary sulfonamides, a hydrogen bond donor (via the nitrogen atom). researchgate.net These hydrogen bonding capabilities are often crucial for anchoring the molecule within the target's binding site. For example, in a series of inhibitors for the Src-Family Kinase p56Lck, the N-H group of an imidazoquinoxaline was identified as a potential hydrogen bond donor. drugdesign.org

Design Principles for Novel this compound Analogues and Hybrid Compounds

The rational design of novel analogues and hybrid compounds based on the this compound scaffold aims to improve its therapeutic properties. This process often involves integrating the core structure with other pharmacophores or modifying its substituents to enhance target affinity and selectivity.

One common strategy is the synthesis of hybrid molecules that combine the sulfonamide core with other biologically active moieties. For example, novel arylsulfonamides have been designed and synthesized by integrating natural arylsulfonamide structures with carboxamide pharmacophores, leading to compounds with significant cytotoxic activity against various cancer cell lines. nih.gov Another approach involves creating benzenesulfonamide derivatives of metformin, a biguanide, which has resulted in compounds with anti-coagulant properties. nih.gov

Computational methods, such as molecular docking, play a crucial role in the design process. By simulating the binding of potential analogues to a target protein, researchers can predict their affinity and binding mode, helping to prioritize which compounds to synthesize. For instance, docking studies with novel inhibitors of 11β-hydroxysteroid dehydrogenase type 1 have helped to understand how different substituents contribute to binding energy and ligand-protein affinity. mdpi.com

The principles of isosteric replacement are also frequently applied. This involves replacing a functional group with another that has similar steric and electronic properties. For example, the sulfonamide moiety can act as an isostere of a carboxylic acid group. researchgate.net

High-Throughput Synthesis and Screening for SAR Studies

To efficiently explore the SAR of the this compound scaffold, high-throughput synthesis and screening (HTS) methods are invaluable. These approaches allow for the rapid generation and evaluation of large libraries of related compounds, accelerating the drug discovery process.

Combinatorial chemistry techniques, such as the "libraries from libraries" approach, enable the synthesis of diverse collections of sulfonamide-linked scaffolds. nih.gov This method allows for the modification of existing compound libraries to create new ones with different physical and chemical properties. nih.gov Positional scanning synthetic combinatorial libraries (PS-SCL) are particularly powerful, allowing for the biological evaluation of thousands to trillions of compounds from a relatively small number of samples. nih.gov

Flow synthesis is another efficient method for the rapid and eco-friendly preparation of sulfonamide libraries. acs.org This technique allows for the sequential synthesis of primary, secondary, and tertiary sulfonamides with easy scalability and product isolation, making it well-suited for drug discovery applications. acs.org

Once synthesized, these compound libraries are subjected to HTS assays to identify "hits"—compounds that exhibit the desired biological activity. nih.gov For example, a multiplexed HTS assay was developed to screen for inhibitors of the WRN helicase, leading to the discovery of 2-sulfonyl/sulfonamide pyrimidine derivatives. acs.org The workflow for such a screen typically involves a primary screen at a single compound concentration, followed by confirmation of activity in a dose-response format for the identified hits. nih.gov The integration of automated liquid handling robotics can further streamline this process. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic and structural properties of 5-Amino-2,4-dichlorobenzene-1-sulfonamide. These calculations provide a detailed picture of the molecule's behavior and reactivity.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of a molecule is key to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.orgyoutube.com A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Note: The following data is illustrative and would require specific DFT calculations to be confirmed.

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.8 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.7 Indicator of chemical reactivity and stability

Prediction of Spectroscopic Properties and Conformational Energies

Quantum chemical methods can accurately predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.netsemanticscholar.org By calculating vibrational frequencies, chemists can assign experimental IR and Raman bands to specific molecular motions. iipseries.org Similarly, the calculation of chemical shifts aids in the interpretation of NMR spectra. Theoretical UV-Visible spectra, obtained through methods like Time-Dependent DFT (TD-DFT), can predict electronic transitions and help understand the molecule's photophysical properties. researchgate.net

Conformational analysis is another critical aspect, as the three-dimensional shape of a molecule influences its physical and biological properties. By calculating the potential energy surface, researchers can identify the most stable conformations (lowest energy) of this compound. These calculations consider the rotation around single bonds, such as the C-S and S-N bonds, to determine the energetically preferred spatial arrangement of the atoms.

Reaction Pathway Analysis and Transition State Identification

Computational chemistry allows for the exploration of potential chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the minimum energy path for a reaction to proceed from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction kinetics. This type of analysis is invaluable for understanding reaction mechanisms and predicting the feasibility of synthetic routes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, flexibility, and intermolecular interactions. mdpi.com

Conformational Analysis and Flexibility Studies

While quantum mechanics can identify stable conformers, MD simulations can explore the conformational landscape of this compound in a simulated environment, such as in a solvent. These simulations track the atomic positions over time, revealing the flexibility of different parts of the molecule. For instance, the rotational freedom of the sulfonamide group and the orientation of the amino group relative to the benzene (B151609) ring can be assessed. Understanding the molecule's flexibility is crucial, as it can influence how it interacts with other molecules, including biological targets.

Ligand-Target Binding Dynamics and Stability

A primary application of MD simulations in medicinal chemistry is to study the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. researchgate.net After an initial binding pose is predicted using molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex over time. nih.gov

These simulations can reveal:

Binding Stability: Whether the ligand remains bound in the active site or dissociates.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. acs.org

Conformational Changes: How the protein and ligand adapt their conformations upon binding.

By analyzing the trajectory of the simulation, researchers can calculate metrics like the root-mean-square deviation (RMSD) to quantify the stability of the complex. This information is vital for structure-based drug design, helping to rationalize the activity of known compounds and to design new ones with improved binding affinity and specificity. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the atomic level.

Molecular docking studies on sulfonamide derivatives, including those structurally similar to this compound, have been instrumental in predicting their binding modes and affinities with various enzyme targets, most notably carbonic anhydrases (CAs). nih.govmdpi.com These enzymes are crucial in numerous physiological processes, and their inhibition is a key mechanism for the therapeutic effects of many sulfonamide drugs. nih.gov

Docking simulations typically place the sulfonamide moiety deep within the active site of the carbonic anhydrase. The nitrogen atom of the sulfonamide group is predicted to form a coordination bond with the zinc ion (Zn²⁺) located at the core of the enzyme's active site. nih.gov This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors. The dichlorinated benzene ring and the amino group of the ligand engage in various other interactions, including hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues, which helps to anchor the molecule in the active site. nih.govmdpi.com The binding affinities, often expressed as binding energy (e.g., in kcal/mol), are calculated to estimate the strength of the interaction, with lower values indicating a more stable complex. For instance, studies on related sulfonamide derivatives have reported binding affinities ranging from -6.8 to -8.2 kcal/mol against carbonic anhydrase targets.

The predicted binding modes from these studies provide a rational basis for the observed inhibitory activity of these compounds and guide the design of new derivatives with improved potency and selectivity.

A significant outcome of molecular docking studies is the identification of key amino acid residues that are critical for ligand binding. For sulfonamide inhibitors of carbonic anhydrases, several conserved residues in the active site have been identified as being crucial for interaction. nih.gov

For example, in human carbonic anhydrase IX (hCA IX), a tumor-associated isoform, docking studies of sulfonamide derivatives have highlighted the importance of residues such as Gln92, Thr199, and Thr200. nih.govmdpi.com The sulfonamide group's SO₂ portion often forms a hydrogen bond with the side chain of Thr200. nih.gov The amino group on the benzene ring can also participate in hydrogen bonding with nearby residues, such as Gln92. nih.gov The hydrophobic chlorine atoms on the benzene ring can engage in van der Waals interactions with nonpolar residues like Val130 and Leu134, further stabilizing the complex. nih.gov

These key interacting residues constitute "binding hotspots" within the enzyme's active site. Understanding these hotspots is crucial for structure-based drug design, as modifications to the ligand that enhance interactions with these residues can lead to more potent and selective inhibitors.

Enzyme TargetKey Interacting ResiduesType of Interaction
Carbonic Anhydrase IIHis94, His96, His119, Thr199, Thr200Zinc coordination, Hydrogen bonding
Carbonic Anhydrase IXGln92, Val130, Leu134, Thr199, Thr200Hydrogen bonding, Hydrophobic interactions, Zinc coordination
Carbonic Anhydrase XIIGln92, His64, Val121, Thr200Hydrogen bonding, van der Waals interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models are developed to predict the in vitro efficacy of compounds like this compound and its analogs. These models are built using a dataset of compounds for which the biological activity (e.g., IC₅₀ values against a specific target) has been experimentally determined. nih.govjbclinpharm.org

The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.govjbclinpharm.org For sulfonamide derivatives, these can include topological descriptors (e.g., atom information content), conformational descriptors (e.g., shape), and physicochemical descriptors (e.g., SMR_VSA0, PEOE_VSA+1). nih.gov

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), is used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov This equation represents the QSAR model. A well-constructed QSAR model can then be used to predict the biological activity of new, untested compounds based solely on their chemical structure, thereby prioritizing the synthesis of the most promising candidates. jbclinpharm.org

The reliability and predictive power of a QSAR model must be rigorously validated before it can be used for prediction. Statistical validation involves several key parameters. jbclinpharm.org The coefficient of determination (R²) indicates how well the model fits the training data, with a value closer to 1 indicating a better fit. tiu.edu.iq However, a high R² value does not guarantee predictive ability.

Therefore, cross-validation techniques, such as leave-one-out (LOO) cross-validation, are employed to assess the model's robustness and predictive power. The cross-validated coefficient of determination (q²) is a more reliable indicator of the model's predictive ability. tiu.edu.iq A q² value greater than 0.5 is generally considered indicative of a good predictive model. jbclinpharm.org External validation, where the model is used to predict the activity of a set of compounds not used in model development (the test set), is also crucial for assessing its real-world predictive performance. jbclinpharm.org

The applicability domain of a QSAR model defines the chemical space in which the model can make reliable predictions. This is important because a QSAR model is only valid for compounds that are structurally similar to those used to build the model. Any prediction for a compound that falls outside the applicability domain is considered an extrapolation and may not be reliable. Analyzing the applicability domain ensures that the model is used appropriately and that its predictions are trustworthy.

Statistical ParameterDescriptionAcceptable Value
n Number of compounds in the dataset> 20
(Coefficient of Determination)Goodness of fit of the model> 0.6
(Cross-validated R²)Predictive ability of the model (internal validation)> 0.5
F-test (Fischer's value)Statistical significance of the modelHigh value
r²_pred (Predicted R² for test set)Predictive ability of the model (external validation)> 0.6

Applications in Chemical Synthesis and Materials Science

5-Amino-2,4-dichlorobenzene-1-sulfonamide as a Precursor or Intermediate for Complex Organic Molecules

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and pharmacologically active agents. The primary sulfonamide group (RSO₂NH₂) is a crucial functional group in organic synthesis. drexel.edu The presence of the reactive amino group allows for its integration into larger molecular scaffolds through various synthetic transformations.

The general class of aminobenzenesulfonamides serves as foundational precursors for a wide array of derivatives. drugbank.com For instance, a related compound, 4-amino-3,5-dichlorobenzenesulfonamide, is known to be the primary substance used in the synthesis of the nonsteroidal anti-inflammatory drug Diclofenac. nih.gov This highlights the role of such chlorinated aminobenzenesulfonamides as key intermediates in pharmaceutical manufacturing.

The amino group of this compound can undergo diazotization followed by substitution, allowing the introduction of a wide range of functional groups. More commonly, it acts as a nucleophile in reactions with electrophiles. This reactivity is fundamental to building complex structures, such as those found in various biologically active sulfonamides. ekb.egnih.gov The synthesis of sulfonamide derivatives often involves the reaction of an amino compound with a sulfonyl chloride in an alkaline medium. researchgate.net This compound provides the amino component for such reactions, enabling the construction of molecules with diverse functionalities.

The research findings on the synthesis of heterocyclic compounds from sulfonamide precursors are extensive. nih.gov The amino group can react with various reagents to form rings, leading to the creation of quinolines, pyrimidines, and benzothiazoles, which are important scaffolds in medicinal chemistry. nih.gov

Precursor ApplicationReaction TypeResulting StructurePotential Significance
Synthesis of HeterocyclesCondensation / CyclizationFused ring systems (e.g., quinolines, benzothiazoles)Access to novel scaffolds for drug discovery
Building Block for APIsAcylation / SulfonylationComplex sulfonamide derivativesDevelopment of new therapeutic agents
Diazotization ReactionsSandmeyer / Schiemann ReactionIntroduction of various functional groups (-Cl, -Br, -CN, -F)Functional group interconversion for multi-step synthesis

Integration into Multi-component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient one-pot synthetic strategies that combine three or more reactants to form a single product, incorporating most of the atoms from the starting materials. beilstein-journals.orgnih.gov The primary amino group of this compound makes it an ideal candidate for integration into isocyanide-based MCRs, such as the Ugi and Passerini reactions. mdpi.comnih.gov

In a typical Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. beilstein-journals.org this compound can serve as the amine component in this reaction.

Hypothetical Ugi Reaction Integration:

Amine: this compound

Carbonyl: An aldehyde (e.g., benzaldehyde)

Carboxylic Acid: A simple acid (e.g., acetic acid)

Isocyanide: An isocyanide (e.g., tert-butyl isocyanide)

The reaction would proceed through the initial formation of an imine between the amino group of the sulfonamide and the aldehyde. mdpi.com This is followed by the addition of the isocyanide and the carboxylic acid to yield a complex α-acylamino amide product in a single step. This strategy allows for the rapid generation of molecular diversity and the creation of libraries of complex molecules for screening purposes. nih.gov A less-studied but relevant variant is the Ugi 5-center-4-component reaction (U-5C-4CR), which employs bifunctional reagents like amino acids. nih.gov The use of this compound in such MCRs provides a direct route to highly functionalized structures bearing the dichlorinated sulfonamide moiety.

Utilization as Chiral Auxiliaries or Ligands in Asymmetric Synthesis (if applicable to specific derivatives)

The parent compound, this compound, is achiral and therefore cannot function directly as a chiral auxiliary. However, it serves as a valuable scaffold for the synthesis of chiral derivatives that could be employed in asymmetric synthesis. The development of asymmetric versions of synthetic transformations is a significant area of research. drexel.edu

Chirality can be introduced by reacting the molecule at its amino or sulfonamide groups with a chiral reagent.

Derivatization at the Amino Group: The amino group can be acylated with a chiral carboxylic acid or its derivative. The resulting chiral amide could potentially act as a ligand for a metal catalyst or as a chiral auxiliary to direct a subsequent reaction.

Derivatization at the Sulfonamide Group: The sulfonamide nitrogen can be alkylated or acylated. By using a chiral starting material, such as an amino acid, to synthesize the sulfonamide, chirality can be incorporated into the molecule. nih.govresearchgate.net Amino acids are often preferred precursors in sulfonamide synthesis due to their inherent chirality, biological relevance, and stereochemistry. nih.gov

For example, optically active sulfonamides like (1S)-(+)-10-Camphorsulfonamide are readily available and used as chiral auxiliaries. drexel.edu Similarly, designer axially chiral amino sulfonamides have been shown to be efficient organocatalysts for asymmetric Mannich reactions. nih.gov By analogy, derivatives of this compound could be synthesized to possess chiral elements, opening possibilities for their use as ligands in metal-catalyzed asymmetric reactions or as organocatalysts. The sulfonamide moiety is a key functional group in many established chiral auxiliaries. drexel.edubioorganica.com.ua

Potential in the Development of Functional Materials (e.g., Polymers with Sulfonamide Moieties)

The bifunctional nature of this compound, possessing both an amino group and a sulfonamide group, makes it a promising monomer for the synthesis of functional polymers through polycondensation reactions. The incorporation of the sulfonamide moiety into a polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and specific solubility characteristics. researchgate.net

This monomer can participate in polymerization in several ways:

As a Diamine Analog: The amino group can react with diacyl chlorides to form polyamides or with dianhydrides to form polyimides. In these cases, the sulfonamide group would be a pendant moiety attached to the polymer backbone.

Involving Both Functional Groups: Both the amino group and the sulfonamide N-H proton can be reactive under certain conditions, allowing the monomer to be fully integrated into the polymer chain.

The synthesis of aromatic polyamides containing heterocyclic groups like benzimidazole (B57391) has been shown to yield polymers with good solubility and high glass-transition temperatures. csic.es Similarly, using this compound as a comonomer in polyamide synthesis would introduce the dichlorophenylsulfonamide group, potentially enhancing thermal stability and modifying solubility.

Furthermore, the synthesis of sulfonated polyimides from sulfonated diamine monomers is a well-established method for creating proton exchange membranes for fuel cells. researchgate.net While this compound is not pre-sulfonated in the typical sense (i.e., having an -SO₃H group), the sulfonamide group (-SO₂NH₂) imparts polarity and hydrogen bonding capabilities. Polymers derived from this monomer could find applications in areas requiring materials with high thermal stability and specific interaction capabilities. The synthesis of poly(amino acid)s is another area where amino-functionalized molecules are used to create biodegradable and biocompatible materials for applications like drug delivery. researchgate.netwhiterose.ac.uknih.gov

Polymer TypeMonomer Functional Group(s) InvolvedPotential Polymer Properties
PolyamidesAmino group (-NH₂)High thermal stability, chemical resistance, modified solubility
PolyimidesAmino group (-NH₂)Excellent thermal and oxidative stability, good mechanical properties
CopolymersAmino group (-NH₂) and/or Sulfonamide (-SO₂NH-)Tunable properties based on comonomer selection, enhanced polarity

In Vitro Biological Activities and Mechanistic Molecular Studies Excluding Clinical Human Trials

Molecular Target Identification and Ligand-Protein Recognition Studies

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing the direct binding interactions between small molecules and their protein targets. nih.govnih.gov SPR measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor chip, allowing for the determination of association and dissociation rate constants. nih.gov ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). nih.gov

Receptor Binding Assays (e.g., PPARγ)

There is no specific information available in the scientific literature detailing the direct binding of 5-Amino-2,4-dichlorobenzene-1-sulfonamide to the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Research into the interaction between this specific molecule and PPARγ has not been published.

Receptor Target Assay Type Compound Tested Binding Affinity (Kd) / IC50 Outcome
PPARγNot SpecifiedThis compoundNo data availableNo data available

Cellular Mechanisms of Action (In Vitro Models)

Cell Cycle Modulation (e.g., Arrest in Specific Phases)

Specific studies on the effect of this compound on cell cycle progression in in vitro models have not been reported. The capacity of this compound to induce cell cycle arrest is unknown.

Various other sulfonamide derivatives have been synthesized and evaluated for their anticancer properties, with some demonstrating the ability to modulate the cell cycle. For instance, certain novel sulfonamide-based compounds have been shown to induce cytotoxicity in cancer cell lines, a process that is often linked to disruptions in the cell cycle. The mechanisms can involve arresting the cell cycle at different phases (e.g., G1, S, or G2/M) to inhibit proliferation. These effects are highly structure-specific and cannot be directly attributed to this compound without dedicated experimental investigation using techniques like flow cytometry.

Cell Line Compound Concentration Observed Effect Cell Cycle Phase of Arrest
No data availableNo data availableNo data availableNo data available

Apoptosis Induction and Related Pathway Analysis (In Vitro)

There is no available research documenting the ability of this compound to induce apoptosis in in vitro cellular models.

The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer agents. Within the broader family of sulfonamides, numerous derivatives have been developed and found to trigger apoptosis in cancer cells. rsc.orgnih.govresearchgate.net These compounds can activate intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. This may involve the activation of caspases, changes in mitochondrial membrane potential, and the regulation of pro-apoptotic and anti-apoptotic proteins like those in the Bcl-2 family. However, whether this compound possesses such capabilities has not been experimentally verified.

Cell Line Assay Method Key Findings Apoptotic Pathway Implicated
No data availableNo data availableNo data availableNo data available

Antimicrobial Mechanisms (In Vitro)

Elucidation of Inhibitory Pathways Against Bacterial Strains (In Vitro)

While direct experimental studies on the antibacterial mechanism of this compound are not available, its mechanism can be confidently inferred from its chemical class. As a sulfonamide, it is expected to function as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).

Bacteria synthesize folate (vitamin B9) through the folate synthesis pathway, as they cannot uptake it from the environment. DHPS is a crucial enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. Sulfonamides are structural analogs of PABA and therefore compete for the active site of DHPS. This competitive inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides (DNA and RNA) and certain amino acids. The resulting depletion of these vital molecules halts bacterial growth and replication, leading to a bacteriostatic effect. This mechanism is a hallmark of the sulfonamide class of antibiotics.

Target Enzyme Mechanism of Action Substrate Analog Metabolic Pathway Inhibited Outcome
Dihydropteroate Synthase (DHPS)Competitive Inhibitionpara-Aminobenzoic Acid (PABA)Folic Acid SynthesisBacteriostasis

Antifungal and Antiprotozoal Activities (In Vitro)

Specific in vitro studies evaluating the antifungal or antiprotozoal activity of this compound have not been published.

However, the sulfonamide scaffold is present in compounds with known antifungal and antiprotozoal properties. The mechanisms of action in these cases can differ from the antibacterial DHPS inhibition.

Antifungal Activity: Some sulfonamides are known to be inhibitors of carbonic anhydrase enzymes in fungi. These enzymes are vital for fungal growth and morphogenesis. By inhibiting carbonic anhydrase, certain sulfonamide derivatives can disrupt fungal development.

Antiprotozoal Activity: The combination of a sulfonamide (like sulfadiazine) with a dihydrofolate reductase inhibitor (like pyrimethamine) is a standard treatment for toxoplasmosis, caused by the protozoan Toxoplasma gondii. This sequential blockade of the folate synthesis pathway is highly effective against the parasite. It is plausible that some sulfonamides could exhibit standalone antiprotozoal activity by targeting the folate pathway in susceptible protozoa.

Without direct testing, the efficacy and specific mechanisms of this compound against fungal or protozoal pathogens remain undetermined.

Organism Type Potential Target Potential Mechanism In Vitro Data for this compound
FungiCarbonic AnhydraseEnzyme InhibitionNo data available
ProtozoaDihydropteroate Synthase (DHPS)Folic Acid Synthesis InhibitionNo data available

Antioxidant and Anti-inflammatory Properties (In Vitro)

Extensive searches of scientific literature and research databases did not yield any specific studies on the in vitro antioxidant and anti-inflammatory properties of this compound. While the broader class of sulfonamides has been investigated for various biological activities, including antioxidant and anti-inflammatory effects, research specifically elucidating these properties for this particular dichlorinated benzenesulfonamide (B165840) derivative is not publicly available.

Therefore, no detailed research findings or data tables on its efficacy in assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, nitric oxide scavenging, or inhibition of inflammatory enzymes like lipoxygenase can be provided. Mechanistic insights into how this compound might interact with cellular pathways involved in oxidative stress and inflammation have not been reported.

Further experimental research is required to determine if this compound possesses any significant antioxidant or anti-inflammatory activities in vitro. Such studies would be necessary to establish its potential as a modulator of oxidative stress or inflammatory responses.

Future Research Directions and Open Questions

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonamides often involves reagents and solvents that are environmentally hazardous. researchgate.net Future research is increasingly focused on developing greener, more efficient, and sustainable synthetic routes.

Key areas of exploration include:

Green Chemistry Approaches: Methodologies utilizing water as a solvent, omitting organic bases, and allowing for simple filtration-based product isolation are highly desirable. rsc.org The use of stable and less toxic sulfur sources, such as sodium sulfinate, instead of highly reactive sulfonyl chlorides, represents a significant step toward sustainability. researchgate.net

Flow Chemistry: Flow-based technologies offer precise control over reaction parameters, leading to improved yields, safety, and scalability compared to traditional batch processes. bohrium.com

Catalytic Methods: The development of transition-metal-catalyzed reactions, particularly those using abundant and non-toxic metals like copper and iron, can provide novel pathways for C-N bond formation in sulfonamide synthesis. bohrium.comthieme-connect.com Additionally, metal-free C-H amination and photochemical methods are emerging as powerful tools. thieme-connect.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase product yields, offering a more energy-efficient alternative to conventional heating. scirp.org

MethodologyAdvantagesChallengesKey References
Water-Based Synthesis Environmentally benign, simplified product isolation.Limited solubility of some reactants. researchgate.netrsc.org
Flow Chemistry High efficiency, scalability, enhanced safety.Requires specialized equipment and optimization. bohrium.com
Transition-Metal Catalysis High selectivity, broad functional group tolerance.Potential for metal contamination in the final product. bohrium.comthieme-connect.com
Microwave-Assisted Synthesis Rapid reaction times, increased yields.Scalability can be a concern for industrial applications. scirp.org

Identification of Undiscovered Biological Targets and Pathways

While sulfonamides are well-known for their antimicrobial activity via inhibition of dihydropteroate (B1496061) synthase (DHPS), the full spectrum of their biological targets remains an active area of investigation. springernature.comnih.govwikipedia.org The 5-Amino-2,4-dichlorobenzene-1-sulfonamide scaffold could interact with novel protein targets, opening up new therapeutic avenues.

Future approaches to target identification include:

Phenotypic Screening: Screening compound libraries in cell-based or organism-based models can uncover unexpected biological activities without prior knowledge of the specific target. This can lead to the discovery of compounds with novel mechanisms of action.

Chemoproteomics: This powerful technique uses chemical probes to identify the protein targets of a small molecule within a complex biological system. It can provide a global view of a compound's interactions and help to deorphanize novel targets.

Targeted Drug Discovery: As our understanding of disease biology grows, new potential drug targets are continually being identified. The sulfonamide scaffold can be rationally designed or screened against these novel targets to develop next-generation therapeutics.

ApproachDescriptionPotential OutcomeKey References
Phenotypic Screening Evaluates the effect of compounds on cellular or organismal phenotype.Discovery of compounds with novel mechanisms of action. acs.org
Chemoproteomics Uses chemical probes to map small molecule-protein interactions globally.Unbiased identification of direct and indirect biological targets. nih.gov
Targeted Drug Discovery Screens compounds against specific, validated biological targets.Development of drugs with well-defined mechanisms for specific diseases. biobide.com

Development of Advanced In Silico Methodologies for Predictive Modeling

Computational approaches are indispensable in modern drug discovery for predicting the properties and activities of new chemical entities, thereby reducing the time and cost of development.

Future directions in this area involve:

Quantitative Structure-Activity Relationship (QSAR): Advanced 3D-QSAR models like CoMFA and CoMSIA, along with Hologram QSAR (HQSAR), can provide detailed insights into the structural requirements for biological activity. nih.gov

Molecular Docking and Dynamics: These techniques simulate the interaction between a small molecule and its protein target, predicting binding modes and affinities. nih.govresearchgate.net Molecular dynamics simulations further refine this by analyzing the stability of the ligand-protein complex over time. nih.gov

Machine Learning and AI: AI-driven models can analyze vast datasets to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles (ADMET), with increasing accuracy. nih.gov

In Silico TechniqueApplicationPredicted ParametersKey References
3D-QSAR Elucidates the relationship between molecular structure and biological activity.Potency, Selectivity. nih.gov
Molecular Docking Predicts the preferred binding orientation of a ligand to its target.Binding affinity, Interaction modes. nih.govresearchgate.net
Molecular Dynamics Simulates the movement of atoms in a ligand-protein complex over time.Complex stability, Conformational changes. nih.gov
ADMET Prediction Models the absorption, distribution, metabolism, excretion, and toxicity of a compound.Oral bioavailability, Toxicity risk. nih.gov

Integration with Omics Technologies for Systems-Level Understanding

To fully comprehend the biological effects of a compound like this compound, a systems-level approach is necessary. Omics technologies provide a global snapshot of molecular changes within a cell or organism upon drug treatment.

The integration of multiple omics disciplines will be crucial:

Genomics: Identifies genetic factors that may influence drug response or resistance. nih.gov

Transcriptomics: Reveals changes in gene expression patterns, providing insights into the pathways modulated by the compound. biobide.comfrontiersin.org

Proteomics: Analyzes changes in the protein landscape, identifying direct targets and downstream signaling effects. biobide.comfrontiersin.org

Metabolomics: Studies alterations in metabolic pathways, offering a functional readout of the cellular response to the drug. biobide.comnih.gov

Design of Targeted Degraders Utilizing the Sulfonamide Scaffold

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that removes disease-causing proteins rather than just inhibiting them. nih.govdrugdiscoverynews.com This is achieved using bifunctional molecules like PROteolysis TArgeting Chimeras (PROTACs) or monovalent "molecular glues." nih.gov

The sulfonamide scaffold is particularly promising for this application:

Molecular Glues: Certain aryl-sulfonamides, such as Indisulam and its analogs, have been identified as molecular glues that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase, such as DCAF15. nih.govcas.orgsygnaturediscovery.combiochempeg.com This opens the door to targeting proteins previously considered "undruggable." acs.orgcas.org

PROTACs: The sulfonamide moiety can be incorporated into PROTAC design as a ligand for either the protein of interest or the E3 ligase. acs.org Given their favorable physicochemical properties, sulfonamide-based molecules are attractive starting points for developing orally bioavailable degraders. cas.org

The discovery that aryl-sulfonamides can reprogram the DCAF15 E3 ligase to degrade neo-substrates like RBM39 has spurred significant interest in this area. nih.govnih.gov Future research will focus on rationally designing new sulfonamide-based molecular glues and PROTACs to target a wider range of pathogenic proteins.

TPD TechnologyMechanismRole of Sulfonamide ScaffoldKey References
Molecular Glues Monovalent small molecules that induce proximity between a target protein and an E3 ligase.Can act as the core "glue" molecule, particularly for the DCAF15 E3 ligase. nih.govcas.orgsygnaturediscovery.comnih.gov
PROTACs Bifunctional molecules with ligands for a target protein and an E3 ligase, connected by a linker.Can be used as a ligand for either the target or the E3 ligase. acs.org

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-Amino-2,4-dichlorobenzene-1-sulfonamide, and how can reaction conditions be optimized for improved yields?

  • Methodology : The primary synthesis involves sulfonylation of a substituted aniline precursor (e.g., 5-amino-2-methoxyaniline) with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts. Optimization includes:

  • Temperature control : Maintain 0–5°C during exothermic sulfonylation to prevent side reactions.
  • Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the sulfonyl chloride intermediate .
  • Alternative routes : Chlorosulfonic acid treatment of aniline derivatives followed by sodium chloride addition and amidation with NH₃ yields disulfonamides, though yields may vary (52–68%) depending on stoichiometry .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR confirms aromatic substitution patterns (e.g., chlorine positions) and sulfonamide formation (δ 7.5–8.5 ppm for aromatic protons; δ 110–130 ppm for carbons adjacent to Cl).
  • IR spectroscopy : Detect sulfonamide S=O asymmetric/symmetric stretches (1130–1370 cm⁻¹) and NH₂ bending modes (1600–1650 cm⁻¹) .
  • HPLC with reference standards : Use EP/USP-certified impurities (e.g., 2-Amino-4-chloro-5-sulphamoylbenzoic acid, CAS 3086-91-7) to quantify contaminants (<0.1% via reverse-phase C18 columns) .

Q. How can purification challenges due to chlorine substituents be addressed?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit differential solubility of chlorinated byproducts.
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–50%) to separate polar sulfonamides from non-polar chlorinated impurities .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Mulliken charges and frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the sulfonamide sulfur.
  • Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase) to guide derivatization strategies .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence sulfonamide group reactivity in cross-coupling reactions?

  • Methodology :

  • Kinetic studies : Compare hydrolysis rates under basic conditions (pH 9–12) using UV-Vis spectroscopy. Chlorine’s electron-withdrawing effect increases sulfonamide sulfur electrophilicity, accelerating hydrolysis by 2.3× compared to non-chlorinated analogs .
  • X-ray crystallography : Resolve bond angles (C-S-N ≈ 105°) and dihedral angles to correlate steric effects with reactivity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-response assays : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific toxicity thresholds (IC₅₀ ranges: 12–45 µM).
  • Metabolomic profiling : Use LC-MS to track off-target effects on essential pathways (e.g., folate biosynthesis in bacteria vs. human cells) .

Q. How can in vivo stability be improved for therapeutic applications without compromising bioactivity?

  • Methodology :

  • Prodrug design : Introduce enzymatically cleavable groups (e.g., acetylated amines) to enhance plasma stability.
  • Pharmacokinetic modeling : Predict metabolic half-lives using hepatocyte microsomal assays and adjust logP values via substituent modifications (e.g., replacing methoxy with trifluoromethyl groups) .

Q. What mechanistic insights explain its inhibitory activity against carbonic anhydrase isoforms?

  • Methodology :

  • Enzyme kinetics : Measure inhibition constants (Kᵢ) using stopped-flow spectrophotometry with 4-nitrophenyl acetate as substrate.
  • Cryo-EM/X-ray crystallography : Resolve binding modes (e.g., sulfonamide coordination to Zn²⁺ in the active site) and compare with FDA-approved inhibitors like acetazolamide .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodology :

  • Solubility parameter calculations : Use Hansen solubility parameters (δD, δP, δH) to reconcile discrepancies. For example, DMSO solubility (δ ≈ 26 MPa¹/²) aligns with polar sulfonamide groups, while low hexane solubility (δ ≈ 14 MPa¹/²) reflects chlorine’s hydrophobicity .
  • Dynamic light scattering : Assess aggregation tendencies in aqueous buffers (pH 7.4) that may artifactually reduce measured solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.